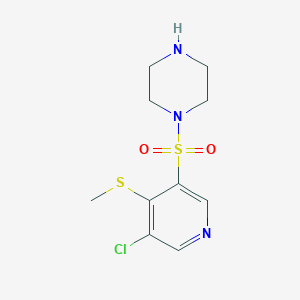
Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate typically involves the reaction of ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl 1,2,3-triazine-5-carboxylate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature . The reaction mixture is stirred for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines and hydrazine.
Oxidation and reduction:
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines and hydrazine are commonly used under mild conditions.
Oxidation and reduction:
Major Products Formed
Nucleophilic substitution: Products formed include derivatives with substituted amine or hydrazine groups.
Oxidation and reduction:
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating its potential as an antifibrotic agent
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Exhibits antifibrotic activity with an IC₅₀ value of 45.69 μM.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Exhibits antifibrotic activity with an IC₅₀ value of 45.81 μM.
Uniqueness
Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate is unique due to its specific structural features, including the presence of both pyridine and pyrimidine rings, which contribute to its diverse pharmacological activities.
Eigenschaften
Molekularformel |
C12H10ClN3O2 |
|---|---|
Molekulargewicht |
263.68 g/mol |
IUPAC-Name |
ethyl 2-(5-chloropyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-5-15-11(16-6-8)10-4-3-9(13)7-14-10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
YRSZGOKRHBLBHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



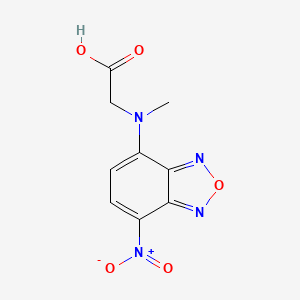
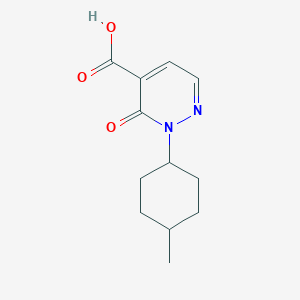
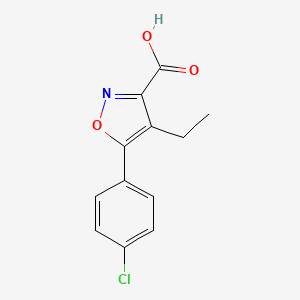

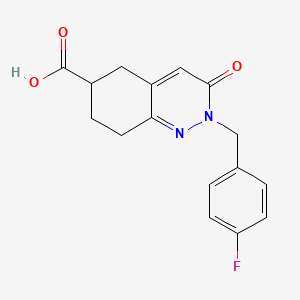

![1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine](/img/structure/B11801007.png)
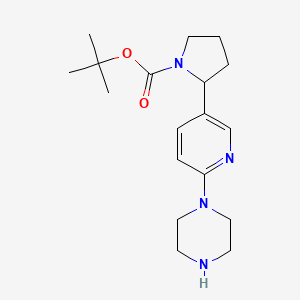
![6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11801032.png)
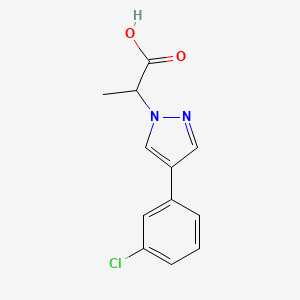
![Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate](/img/structure/B11801040.png)
![tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11801051.png)
